molecular formula C16H34ClNO B14580746 3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-71-7

3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride

Cat. No.: B14580746
CAS No.: 61515-71-7
M. Wt: 291.9 g/mol
InChI Key: FXNMHWHIJWXTHO-UHFFFAOYSA-N
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Description

3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride is a compound belonging to the class of piperidines Piperidines are heterocyclic amines that play a significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with 2-propylpentyl bromide, followed by the addition of propanol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are used as alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored for its use in treating neurological disorders such as Parkinson’s disease and dyskinesia.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. By acting as a muscarinic antagonist, it blocks the action of acetylcholine, thereby modulating neurotransmission in the central nervous system. This mechanism is particularly relevant in the treatment of Parkinson’s disease, where the balance of neurotransmitters is crucial.

Comparison with Similar Compounds

Similar Compounds

    Cycrimine: A piperidine derivative used as an antiparkinson drug.

    Biperiden: Another muscarinic antagonist used to treat Parkinson’s disease and extrapyramidal symptoms.

Uniqueness

3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride is unique due to its specific alkyl substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other piperidine derivatives. This uniqueness can lead to different therapeutic effects and side effect profiles, making it a valuable compound for further research and development.

Properties

CAS No.

61515-71-7

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

3-[4-(2-propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-3-6-15(7-4-2)14-16-8-11-17(12-9-16)10-5-13-18;/h15-16,18H,3-14H2,1-2H3;1H

InChI Key

FXNMHWHIJWXTHO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC1CCN(CC1)CCCO.Cl

Origin of Product

United States

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